Hydrazine, monohydriodide
Description
Hydrazine monohydrate (N₂H₄·H₂O) is a hydrated form of hydrazine (N₂H₄), characterized by its lower freezing point (-51.7°C) compared to anhydrous hydrazine (1.4°C), making it advantageous for applications requiring liquid-phase stability across broader temperature ranges . It is widely employed as a reducing agent in organic synthesis, a precursor for hydrogen production via catalytic decomposition, and a critical reagent in materials science for reducing graphene oxide (GO) to conductive reduced graphene oxide (RGO) . Its reactivity stems from the nucleophilic hydrazine moiety, enabling condensation, cyclization, and hydrogen transfer reactions .
Properties
CAS No. |
10039-55-1 |
|---|---|
Molecular Formula |
H5IN2 |
Molecular Weight |
159.958 g/mol |
IUPAC Name |
hydrazine;hydroiodide |
InChI |
InChI=1S/HI.H4N2/c;1-2/h1H;1-2H2 |
InChI Key |
XLVPCRSPMUNYAD-UHFFFAOYSA-N |
SMILES |
NN.I |
Canonical SMILES |
[NH3+]N.[I-] |
Other CAS No. |
10039-55-1 |
Synonyms |
Hydrazine iodide |
Origin of Product |
United States |
Chemical Reactions Analysis
Redox Reactions
Hydrazine monohydroiodide participates in redox reactions due to the reducing nature of the ion. Notable examples include:
Oxidation by Iodine
In acidic media, N₂H₅I reacts with iodine () to produce nitrogen gas and iodide ions:
Metal Reduction
N₂H₅I reduces metal ions (e.g., Cu²⁺, Ag⁺) to their elemental forms:
This property is exploited in electroless plating and analytical chemistry .
Thermal Decomposition
Heating N₂H₅I triggers decomposition into volatile products:
The pathway is influenced by temperature and catalytic surfaces (e.g., alumina). Decomposition is highly exothermic () and can lead to explosive gas evolution .
Thermodynamic Data Table:
| Reaction | Products | Conditions |
|---|---|---|
| Thermal decomposition (200°C) | NH₃, N₂, HI | Catalytic surfaces |
| Oxidation by (acidic) | N₂, I⁻, H⁺ | pH < 3, 25°C |
Hydrazone Formation
N₂H₅I reacts with carbonyl compounds (ketones/aldehydes) to form hydrazones, critical in organic synthesis:
This reaction is faster with aldehydes than ketones and is pH-dependent .
Iodination Reactions
Under basic conditions, N₂H₅I serves as an iodine source in vinyl iodide synthesis (Barton reaction):
This mechanism involves diazo intermediates and iodocarbonium ions .
Research Gaps and Challenges
Comparison with Similar Compounds
Hydrazine (N₂H₄)
- Physical Properties: Pure hydrazine has a higher freezing point (1.4°C) and is more toxic than its monohydrate.
- Reactivity: Both compounds act as reducing agents, but the monohydrate’s water content moderates reactivity, reducing unintended side reactions in some syntheses. For example, hydrazine monohydrate achieves 90–98% yields in ketal intermediate formation, whereas anhydrous hydrazine may overreact with carbonyl groups, lowering efficiency to 45–50% .
- Applications: Hydrazine monohydrate is preferred in fuel cell hydrogen production due to its lower freezing point, while anhydrous hydrazine is used in rocket propellants .
Hydrazine Sulfate (N₂H₆SO₄)
- Structure : A salt formed by hydrazine and sulfuric acid.
- Reactivity: Less nucleophilic than hydrazine monohydrate due to the sulfate counterion. Primarily used in pharmaceutical intermediates (e.g., hydralazine hydrochloride) .
- Solubility: Limited water solubility (3.0 g/100 mL at 20°C) compared to the monohydrate’s miscibility .
Hydrazine Hydrochloride (N₂H₅Cl)
- Structure : A hydrochloride salt of hydrazine.
- Applications: Used in drug synthesis (e.g., antihypertensive agents) and azo dye preparation. Unlike the monohydrate, its acidic nature facilitates protonation-dependent reactions .
Hydrazine Phosphate (H₇N₂O₄P)
- Structure : A phosphate salt of hydrazine.
- Role: Functions as a buffering agent in specific reactions, contrasting with the monohydrate’s reductive utility .
Hydrazones and Azo Derivatives
- Synthesis: Hydrazine monohydrate reacts with aldehydes/ketones to form hydrazones, which exhibit biological activities (e.g., anticancer, antimicrobial) .
- Efficiency : Yields for hydrazone derivatives range from 70% to 96%, depending on reaction conditions .
Data Tables
Table 1: Physical and Functional Properties
Table 2: Reaction Efficiency Comparison
Catalytic Decomposition for Hydrogen Production
Hydrazine monohydrate decomposes into H₂ and N₂ over catalysts like Ni or MoS₂, producing impurity-free hydrogen for fuel cells. Its selectivity (up to 98% H₂) surpasses anhydrous hydrazine, which may form ammonia byproducts .
Graphene Oxide Reduction
Hydrazine monohydrate reduces GO to RGO at a ratio of 1 µl reagent per 3 mg GO, expanding interlayer spacing (26.4 Å) and enhancing electrical conductivity .
Q & A
Q. How can elemental profiling techniques ensure the purity of hydrazine monohydriodide in space applications?
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